molecular formula C27H37N3O B10781869 Snc 162;snc-162 CAS No. 1217811-53-4

Snc 162;snc-162

Cat. No.: B10781869
CAS No.: 1217811-53-4
M. Wt: 419.6 g/mol
InChI Key: WGIDFDFAOQVAHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Snc 162 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring and the introduction of the allyl group. The synthetic route typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.

    Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide derivative to form Snc 162.

Chemical Reactions Analysis

Snc 162 undergoes various chemical reactions, including:

    Oxidation: Snc 162 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Snc 162.

    Substitution: Snc 162 can undergo substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Snc 162 exerts its effects by selectively binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, Snc 162 activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins. This activation results in the modulation of various cellular processes, including the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels . These effects contribute to the analgesic and antidepressant-like properties of Snc 162.

Comparison with Similar Compounds

Snc 162 is similar to other delta-opioid receptor agonists, such as Snc 80 and Leu-Enkephalin . Snc 162 is unique in its high selectivity for delta-opioid receptors and its potent antidepressant-like effects. Other similar compounds include:

Snc 162 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

1217811-53-4

Molecular Formula

C27H37N3O

Molecular Weight

419.6 g/mol

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-phenylmethyl]-N,N-diethylbenzamide

InChI

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3

InChI Key

WGIDFDFAOQVAHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C

Origin of Product

United States

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